molecular formula C6H8O2S B1306923 3,4-Dimethoxythiophene CAS No. 51792-34-8

3,4-Dimethoxythiophene

Cat. No.: B1306923
CAS No.: 51792-34-8
M. Wt: 144.19 g/mol
InChI Key: ZUDCKLVMBAXBIF-UHFFFAOYSA-N
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Description

3,4-Dimethoxythiophene (DMOT) is a monomer and a precursor . It can be synthesized by ring closure reaction of 2,3-dimethoxy-1,3-butadiene and sulfur dichloride in hexane medium . It is an oligothiphene that is majorly used in the development of electroactive materials for organic electronics-based applications .


Synthesis Analysis

DMOT can be synthesized by ring closure reaction of 2,3-dimethoxy-1,3-butadiene and sulfur dichloride in hexane medium .


Molecular Structure Analysis

The this compound molecule contains a total of 17 bond(s). There are 9 non-H bond(s), 5 multiple bond(s), 2 rotatable bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 2 ether(s) (aromatic), and 1 Thiophene(s) .


Chemical Reactions Analysis

DMOT is a monomer and a precursor which can be synthesized by ring closure reaction of 2,3-dimethoxy-1,3-butadiene and sulfur dichloride in hexane medium . It can be trans-esterified to form 3,4-ethylenendioxythiophene (EDOT). It can further be polymerized to produce PEDOT which can be used as a conductive polymer in π-conjugated systems .


Physical and Chemical Properties Analysis

DMOT has a refractive index of n20/D 1.5409, a boiling point of 100-102 °C/10-11 mmHg, and a density of 1.209 g/mL at 25 °C . It has a molecular weight of 144.19 .

Scientific Research Applications

Synthesis and Electropolymerization

DMT serves as a precursor for synthesizing various conductive polymers and compounds. Liu Yi-liu (2009) demonstrated the synthesis of 3,4-ethylenedioxythiophene (EDOT) from DMT, highlighting its utility in preparing conductive polymers with applications in electronics and materials science (Liu Yi-liu, 2009). Similarly, Blanchard et al. (2002) synthesized an unsymmetrical sulfur analogue of EDOT from DMT, indicating its potential for developing linear π-conjugated systems with unique electrochemical and electronic properties (Blanchard et al., 2002).

Conductive and Electroactive Polymers

Research on DMT has extended to its incorporation in conductive and magnetic materials. Zotti et al. (2000) characterized electrochemically prepared poly(3,4-dimethoxythiophene) and related polymers, revealing their unique conductive and solvatoconductive properties, which are essential for applications in smart materials and electronics (Zotti et al., 2000).

Electrochromic Materials

DMT has been utilized in the development of electrochromic materials, as shown by Zhao et al. (2014), who synthesized polymers with DMT units exhibiting high coloration efficiency, fast response time, and significant transmittance change in the near-IR region. Such materials are promising for NIR electrochromic devices (Zhao et al., 2014).

Chiral and Regioregular Polymers

DMT is also pivotal in synthesizing chiral and regioregular polymers. Caras-Quintero and Bäuerle (2004) synthesized novel disubstituted EDOT monomers from DMT, demonstrating the influence of stereochemistry on the electronic properties of chiral PEDOT derivatives. This opens avenues for applications in optoelectronics and chiral electronics (Caras-Quintero & Bäuerle, 2004).

Photodynamic and Electroactive Systems

Jousselme et al. (2006) studied quaterthiophenes containing DMT units, revealing the impact of photoisomerization on the electronic properties of pi-conjugated chains. This research suggests DMT's role in developing photodynamic materials with potential applications in photovoltaics and photoresponsive devices (Jousselme et al., 2006).

Safety and Hazards

DMOT is harmful if swallowed . It is advised to avoid contact with skin and eyes, and avoid inhalation of vapor or mist . Normal measures for preventive fire protection are recommended .

Future Directions

DMOT is majorly used in the development of electroactive materials for organic electronics-based applications . It can be trans-esterified to form 3,4-ethylenendioxythiophene (EDOT), which can further be polymerized to produce PEDOT . This can be used as a conductive polymer in π-conjugated systems . It can be polymerized to form poly(dimethoxythiphenes) which can potentially be used in the fabrication of energy storage devices on electrochemical doping .

Biochemical Analysis

Biochemical Properties

3,4-Dimethoxythiophene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can be trans-esterified to form 3,4-ethylenedioxythiophene, which can further be polymerized to produce poly(3,4-ethylenedioxythiophene) (PEDOT), a conductive polymer used in π-conjugated systems . The interactions of this compound with these biomolecules are crucial for its function in biochemical reactions.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the polymerized form of this compound, PEDOT, has been shown to have biocompatibility and can be used in bioelectronic devices . This indicates that this compound can play a role in modulating cellular activities.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can be polymerized to form poly(dimethoxythiophenes), which can be used in the fabrication of energy storage devices on electrochemical doping . These interactions at the molecular level are essential for the compound’s function in various applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound can be stored at -20°C to maintain its stability . Long-term effects on cellular function have been studied in in vitro and in vivo settings, showing that the compound can be used in the development of electroactive materials .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, and high doses may lead to toxic or adverse effects . It is crucial to determine the appropriate dosage to avoid any harmful effects while utilizing the compound’s beneficial properties.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its function. The compound’s involvement in metabolic pathways can affect metabolic flux and metabolite levels . Understanding these pathways is important for optimizing the use of this compound in biochemical applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins that influence its localization and accumulation . These interactions determine how effectively this compound can be utilized in various applications.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles . Understanding its subcellular localization is essential for optimizing its use in biochemical and bioelectronic applications.

Properties

IUPAC Name

3,4-dimethoxythiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2S/c1-7-5-3-9-4-6(5)8-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDCKLVMBAXBIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CSC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

121912-91-2
Record name Thiophene, 3,4-dimethoxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121912-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90394208
Record name 3,4-Dimethoxythiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51792-34-8
Record name 3,4-Dimethoxythiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dimethoxythiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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